molecular formula C13H29ClNO3P B2965786 4-[2-Di(propan-2-yloxy)phosphorylethyl]piperidine;hydrochloride CAS No. 2402829-40-5

4-[2-Di(propan-2-yloxy)phosphorylethyl]piperidine;hydrochloride

Cat. No.: B2965786
CAS No.: 2402829-40-5
M. Wt: 313.8
InChI Key: IXXMQODFLHLXJP-UHFFFAOYSA-N
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Description

4-[2-Di(propan-2-yloxy)phosphorylethyl]piperidine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a phosphorylethyl group and di(propan-2-yloxy) groups. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Di(propan-2-yloxy)phosphorylethyl]piperidine;hydrochloride typically involves multiple steps. One common method includes the reaction of piperidine with a phosphorylethylating agent under controlled conditions. The di(propan-2-yloxy) groups are introduced through subsequent reactions involving isopropanol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[2-Di(propan-2-yloxy)phosphorylethyl]piperidine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phosphorylethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorylated derivatives, while reduction can lead to dephosphorylated products.

Scientific Research Applications

4-[2-Di(propan-2-yloxy)phosphorylethyl]piperidine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-Di(propan-2-yloxy)phosphorylethyl]piperidine;hydrochloride involves its interaction with specific molecular targets. The phosphorylethyl group can participate in phosphorylation reactions, influencing various biochemical pathways. The piperidine ring may interact with receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(propan-2-yloxy)phenoxy]piperidine hydrochloride
  • Piperidine derivatives for gpr119 agonist

Comparison

Compared to similar compounds, 4-[2-Di(propan-2-yloxy)phosphorylethyl]piperidine;hydrochloride is unique due to its specific substitution pattern and the presence of the phosphorylethyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications.

Properties

IUPAC Name

4-[2-di(propan-2-yloxy)phosphorylethyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28NO3P.ClH/c1-11(2)16-18(15,17-12(3)4)10-7-13-5-8-14-9-6-13;/h11-14H,5-10H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXMQODFLHLXJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(CCC1CCNCC1)OC(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29ClNO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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